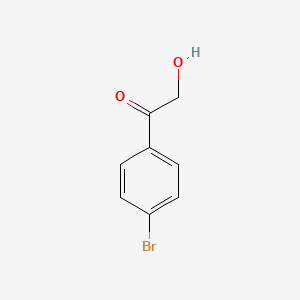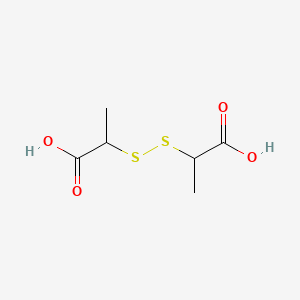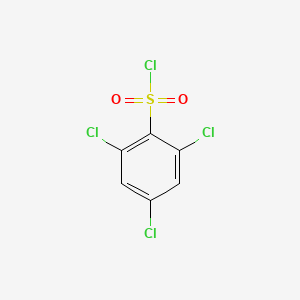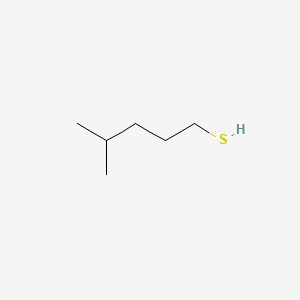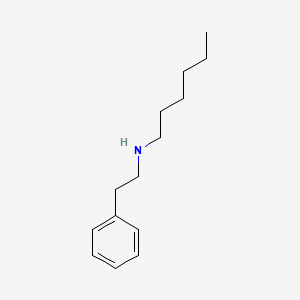
Phenethylamine, N-hexyl-
Overview
Description
Phenethylamine, N-hexyl- is a colorless liquid. It is a derivative of phenethylamine, an organic compound and natural monoamine alkaloid, which acts as a central nervous system stimulant in humans .
Synthesis Analysis
Phenethylamines can be synthesized using different approaches. For instance, N-hydroxycinnamoyl phenethylamines were synthesized using three different approaches in Escherichia coli . Another method involved reacting ethylamine and 1-phenyl-2-butanone dissolved in 1,2-dichloroethane in the presence of sodium triacetoxyborohydride .Molecular Structure Analysis
The chemical structure of Phenethylamine, N-hexyl- is composed of a phenethylamine moiety attached to a hexyl group. The structures of LCA·®-(+)-PEA, the p salt, and LCA·(S)-(−)-PEA, the n salt, have been elucidated, showing a notable difference in the relative locations of the guest PEA .Chemical Reactions Analysis
Phenethylamines have been found to play a prominent role in various chemical reactions. For instance, they have been found to alter microtubule polymerization dynamics in a dose-dependent manner .Physical And Chemical Properties Analysis
Phenethylamine, N-hexyl- is a colorless liquid with a boiling point of 185°C and a melting point of -40°C. This compound is soluble in most organic solvents but is insoluble in water.Scientific Research Applications
Medicinal Chemistry
Phenethylamine, N-hexyl- belongs to the phenethylamine chemical class . Phenethylamines are a group of molecules derived from the phenethylamine core structure. This class includes many important neurotransmitters and neuromodulators in the brain, such as dopamine, epinephrine, and norepinephrine.
Neurobiology
Phenethylamines, including N-hexyl-Phenethylamine, are widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine .
Drug Discovery
Phenethylamine, N-hexyl-, is a chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties and is utilized in fields like medicinal chemistry, neurobiology, and drug discovery.
Competitive Binding Assays
This compound allows elucidation of the functional analysis of adenosine receptor A2A through competitive binding assays against [3H]-NECA (N-ethyladenosine-5′-uronamide) .
Research in Analogous Compounds
Scientists have explored the effects of other N-alkylphenethylamines, where the “alkyl” group is a chain of carbon atoms. For instance, research exists on N-methyl and N-ethylamphetamine (known as methamphetamine and ethylamphetamine respectively), which are potent stimulants with well-documented effects.
Biological Importance
Phenethylamine, N-hexyl- is biologically relevant . Medicinal chemistry leads and state-of-the-art research on novel molecules are described here .
Mechanism of Action
Target of Action
Phenethylamine, also known as N-hexyl-, primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with primary amine oxidase and trypsin-1 and trypsin-2 . These targets play crucial roles in the regulation of monoamine neurotransmission in the brain .
Mode of Action
Phenethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the stimulation of the central nervous system . It also has an impact on the central nervous system depressant activities .
Biochemical Pathways
Phenethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A , SSAOs (AOC2 & AOC3) , PNMT , AANAT , and FMO3 . The metabolism of phenethylamine leads to the production of phenylacetic acid .
Pharmacokinetics
The pharmacokinetic properties of phenethylamine include its metabolism primarily by MAO-B . The compound’s half-life is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . It is excreted through the kidneys . These properties significantly impact the bioavailability of phenethylamine.
Result of Action
The molecular and cellular effects of phenethylamine’s action include the regulation of monoamine neurotransmission, which results in the stimulation of the central nervous system . This can lead to changes in mood and voluntary movement .
Action Environment
The action, efficacy, and stability of phenethylamine can be influenced by various environmental factors. For instance, its presence in many organisms and foods, such as chocolate, especially after microbial fermentation, can affect its action . Furthermore, the compound’s action can be influenced by the presence of other substances in the body that can interact with it .
Safety and Hazards
Phenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-8-12-15-13-11-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHLGJOWHIEBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337327 | |
| Record name | hexyl(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl(2-phenylethyl)amine | |
CAS RN |
24997-83-9 | |
| Record name | hexyl(2-phenylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







